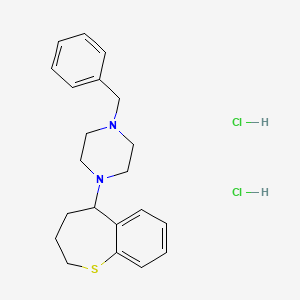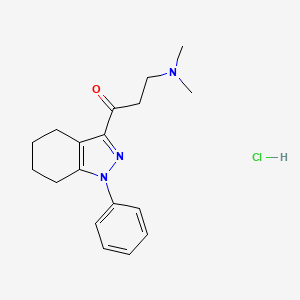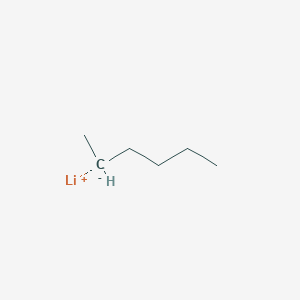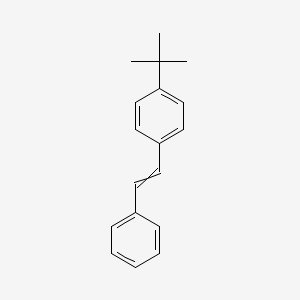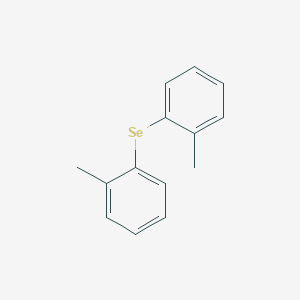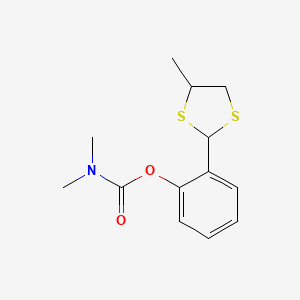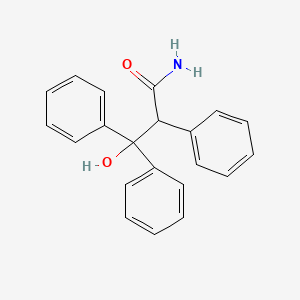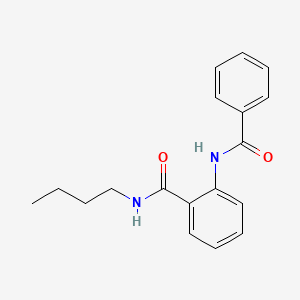![molecular formula C9H9N B14715295 3-Phenyl-1-azabicyclo[1.1.0]butane CAS No. 17945-94-7](/img/structure/B14715295.png)
3-Phenyl-1-azabicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-azabicyclo[110]butane is a structurally unique compound that belongs to the class of azabicyclo compounds It features a highly strained bicyclic structure with a nitrogen atom at one bridgehead
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . Another approach involves the formation of 1-azabicyclo[1.1.0]butane in situ, followed by deprotonation with sec-butyl lithium .
Industrial Production Methods
Industrial production methods for 3-Phenyl-1-azabicyclo[11 advancements in flow technology and continuous processing may offer potential routes for scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts with sulfenyl and sulfinyl chlorides to form sulfenamides and sulfinamides, respectively.
Three-Component Reactions: It participates in three-component reactions with dimethyl dicyanofumarate and primary aromatic amines, yielding mixtures of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl lithium, sec-butyl lithium, sulfenyl chlorides, sulfinyl chlorides, dimethyl dicyanofumarate, and primary aromatic amines . Reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents such as THF and dichloromethane .
Major Products
Major products formed from reactions with this compound include sulfenamides, sulfinamides, azetidines, and various substituted fumarates and maleates .
Scientific Research Applications
3-Phenyl-1-azabicyclo[1.1.0]butane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-azabicyclo[1.1.0]butane involves the strain-release reactions that occur due to the highly strained bicyclic structure. The compound’s reactivity is primarily driven by the cleavage of the central strained bond, leading to the formation of cyclobutanes or azetidines . These reactions often involve nucleophilic addition and ring-opening processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead.
Uniqueness
3-Phenyl-1-azabicyclo[1.1.0]butane is unique due to the presence of a phenyl group, which imparts additional reactivity and potential for functionalization compared to its non-phenylated counterparts . The compound’s highly strained structure and ability to participate in a wide range of chemical reactions make it a valuable tool in synthetic organic chemistry and medicinal chemistry .
Properties
CAS No. |
17945-94-7 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-phenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2 |
InChI Key |
HYSAJZJNEJKIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(N1C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


